2-Chloro-5-nitrobenzaldehyde oxime
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Overview
Description
2-Chloro-5-nitrobenzaldehyde oxime is an organic compound with the molecular formula C7H5ClN2O3 and a molecular weight of 200.582 g/mol . It is a derivative of benzaldehyde, where the aldehyde group is substituted with an oxime group, and the benzene ring is further substituted with chloro and nitro groups. This compound is primarily used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-nitrobenzaldehyde oxime typically involves the reaction of 2-Chloro-5-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the oxime derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-nitrobenzaldehyde oxime undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The oxime group can be oxidized to a nitroso group using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Oxidation: Hydrogen peroxide, acetic acid.
Major Products Formed
Reduction: 2-Chloro-5-aminobenzaldehyde oxime.
Substitution: 2-Substituted-5-nitrobenzaldehyde oxime derivatives.
Oxidation: 2-Chloro-5-nitrobenzaldehyde nitroso derivative.
Scientific Research Applications
2-Chloro-5-nitrobenzaldehyde oxime is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme inhibition and interaction with biological macromolecules.
Medicine: Potential use in the development of pharmaceuticals due to its bioactive properties.
Industry: As an intermediate in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-nitrobenzaldehyde oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The nitro and chloro groups may also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-nitrobenzaldehyde
- 2-Chloro-5-aminobenzaldehyde
- 2-Nitrobenzaldehyde oxime
Uniqueness
2-Chloro-5-nitrobenzaldehyde oxime is unique due to the presence of both chloro and nitro substituents on the benzene ring, along with the oxime group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in research and development .
Properties
CAS No. |
89692-57-9 |
---|---|
Molecular Formula |
C7H5ClN2O3 |
Molecular Weight |
200.58 g/mol |
IUPAC Name |
N-[(2-chloro-5-nitrophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5ClN2O3/c8-7-2-1-6(10(12)13)3-5(7)4-9-11/h1-4,11H |
InChI Key |
BCVYAFHZIZEYLS-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NO)Cl |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NO)Cl |
solubility |
not available |
Origin of Product |
United States |
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